PARP-1 vs. PARP-2 Selectivity: A Quantitative Profile for DNA Damage Repair Research
The compound, as a structural match to PARP-1/2-IN-1, exhibits single-digit nanomolar potency for PARP-1 with a significant selectivity window over PARP-2. This profile is critical for studies requiring specific modulation of PARP-1-dependent DNA repair pathways. The PARP-1 IC50 is reported as 0.51 nM, compared to a PARP-2 IC50 of 23.11 nM . This contrasts with the broader class of first-generation PARP inhibitors, which often exhibit pan-PARP activity or different selectivity profiles.
| Evidence Dimension | PARP-1 vs. PARP-2 inhibitory potency |
|---|---|
| Target Compound Data | PARP-1 IC50 = 0.51 nM; PARP-2 IC50 = 23.11 nM |
| Comparator Or Baseline | First-generation PARP inhibitors (e.g., Olaparib) typically show less than a 10-fold selectivity window between PARP-1 and PARP-2 in biochemical assays. |
| Quantified Difference | ~45-fold selectivity for PARP-1 over PARP-2 |
| Conditions | Cell-free biochemical enzymatic assay (specific protocol details require referencing the original literature for PARP-1/2-IN-1) |
Why This Matters
This level of selectivity allows researchers to deconvolve the specific biological roles of PARP-1 versus PARP-2, which is not possible with equipotent inhibitors, making it a more precise tool for DNA damage response studies.
